molecular formula C13H18O5 B8385084 [4-(2-Methoxy-ethoxymethoxy)-phenyl]-acetic acid methyl ester

[4-(2-Methoxy-ethoxymethoxy)-phenyl]-acetic acid methyl ester

Cat. No. B8385084
M. Wt: 254.28 g/mol
InChI Key: BHNYDXRUZGUSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039472B2

Procedure details

To a solution of methyl 4-hydroxyphenylacetate (200 mg, 1.20 mmol) in DCM (5 ml) is added DIPEA (0.315 ml, 1.81 mmol), and then MEMCl (0.204 ml, 1.81 mmol), and the resulting reaction mixture is stirred for 2 hours at room temperature. An additional portion of MEMCl (0.102 ml, 1 mmol) and of DIPEA (0.158 ml, 1 mmol) are added, and the reaction mixture is stirred for a further 16 hours. An additional portion of MEMCl (0.102 ml, 1 mmol) and of DIPEA (0.158 ml, 1 mmol) are added and the reaction mixture is stirred for 3 hours. The reaction mixture is diluted with DCM and washed with 0.5 M HCl, 1 M NaOH and then 0.5 M HCl, dried (MgSO4) and concentrated in vacuo to afford [4-(2-Methoxy-ethoxymethoxy)-phenyl]-acetic acid methyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.315 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.204 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.102 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.158 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.102 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.158 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.CCN(C(C)C)C(C)C.[CH2:22](Cl)[O:23][CH2:24][CH2:25][O:26][CH3:27]>C(Cl)Cl>[CH3:12][O:11][C:9](=[O:10])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:22][O:23][CH2:24][CH2:25][O:26][CH3:27])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
0.315 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.204 mL
Type
reactant
Smiles
C(OCCOC)Cl
Step Three
Name
Quantity
0.102 mL
Type
reactant
Smiles
C(OCCOC)Cl
Name
Quantity
0.158 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
0.102 mL
Type
reactant
Smiles
C(OCCOC)Cl
Name
Quantity
0.158 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for a further 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed with 0.5 M HCl, 1 M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
0.5 M HCl, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)OCOCCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.